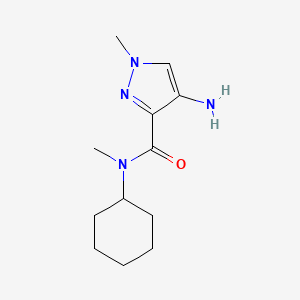

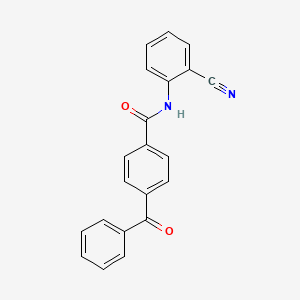

![molecular formula C7H4Cl2N2 B2909311 6,7-Dichloro-1H-pyrrolo[3,2-c]pyridine CAS No. 1956381-70-6](/img/structure/B2909311.png)

6,7-Dichloro-1H-pyrrolo[3,2-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,7-Dichloro-1H-pyrrolo[3,2-c]pyridine (DCPP) is a heterocyclic compound that belongs to the pyrrolopyridine family. It has gained significant attention in scientific research due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

Target of Action

Similar compounds such as pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities . Some of these compounds have shown promising binding affinities against Bcl2 anti-apoptotic protein , which plays a crucial role in regulating cell death by inhibiting apoptosis.

Mode of Action

For instance, some compounds have been found to inhibit the activity of Bcl2, thereby promoting apoptosis .

Biochemical Pathways

For example, some compounds have been found to up-regulate P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 . These changes can lead to cell cycle arrest and apoptosis.

Pharmacokinetics

The physicochemical properties of similar compounds suggest that they may have good bioavailability .

Result of Action

Similar compounds have been found to cause cell cycle arrest at the g1/s phase and induce apoptotic death of cells . They have also been found to increase the activity of Caspase 8 and BAX, while decreasing the activity of Bcl2 .

Advantages and Limitations for Lab Experiments

6,7-Dichloro-1H-pyrrolo[3,2-c]pyridine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it exhibits potent anticancer and anti-inflammatory activity, making it a valuable tool for studying these diseases. However, there are also limitations to its use in lab experiments. For example, this compound has not yet been extensively studied in vivo, and its toxicity profile is not well understood.

Future Directions

There are several future directions for research on 6,7-Dichloro-1H-pyrrolo[3,2-c]pyridine. One area of interest is the development of more potent analogs of this compound that exhibit improved pharmacological properties. Additionally, further studies are needed to determine the toxicity profile of this compound and its potential use in vivo. Furthermore, this compound may have potential applications in other areas of research, such as the treatment of infectious diseases or metabolic disorders. Overall, this compound represents a promising therapeutic agent that warrants further investigation.

Synthesis Methods

6,7-Dichloro-1H-pyrrolo[3,2-c]pyridine can be synthesized by a multi-step process involving the reaction of 2,3-dichloropyridine with 3-methyl-1H-pyrrole-2-carbaldehyde in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including a Suzuki coupling, to yield the final product.

Scientific Research Applications

6,7-Dichloro-1H-pyrrolo[3,2-c]pyridine has been studied extensively for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in vitro. Furthermore, this compound has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.

properties

IUPAC Name |

6,7-dichloro-1H-pyrrolo[3,2-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-6-4(1-2-10-6)3-11-7(5)9/h1-3,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKURKVIJOJHJOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C(=NC=C21)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1956381-70-6 |

Source

|

| Record name | 6,7-dichloro-1H-pyrrolo[3,2-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide](/img/structure/B2909228.png)

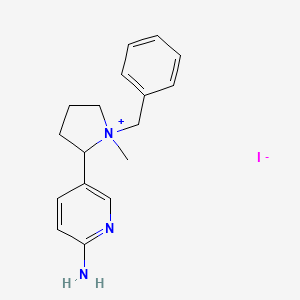

![2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2909232.png)

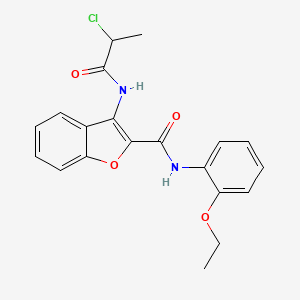

![N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2909235.png)

![5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide](/img/structure/B2909242.png)

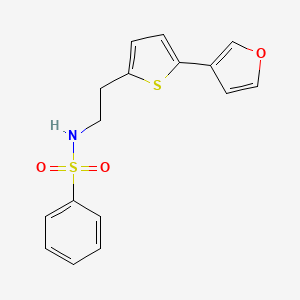

![(Z)-7-methoxy-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzofuran-2-carboxamide](/img/structure/B2909245.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2909249.png)

![2-[2-Bromo-4-[(Z)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]acetic acid](/img/structure/B2909250.png)

![3-amino-N-(naphthalen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2909251.png)